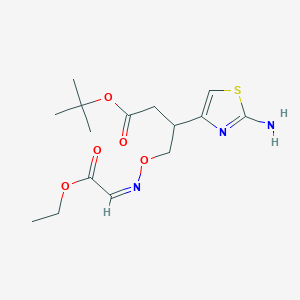

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5S/c1-7-21-11(19)10(9-8-24-13(16)17-9)18-23-15(5,6)12(20)22-14(2,3)4/h8H,7H2,1-6H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJDTAQZPCVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate, also known by its CAS number 89604-92-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of (Z)-tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate involves several key steps:

- Starting Materials : The synthesis begins with the reaction of 2-amino-thiazole derivatives and various alkylating agents.

- Reagents : Common reagents used include triethylamine and solvents like tetrahydrofuran (THF) and ethyl acetate.

- Yield : The overall yield of the compound can vary based on the reaction conditions but has been reported at approximately 62% under optimized conditions .

Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Aminothiazole, Ethyl Acetate | Stirred at 150°C for 3 hours | 62% |

| 2 | Triethylamine, THF | Room temperature for 2.5 hours | Varies |

Biological Activity

This compound exhibits a broad spectrum of biological activities:

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties often exhibit antibacterial , antifungal , and antiprotozoal activities. For instance, derivatives similar to this compound have shown effective inhibition against various pathogens with minimal inhibitory concentrations (MICs) as low as .

Anticancer Activity

Studies have demonstrated that certain synthesized derivatives possess significant anticancer properties. For example, compounds derived from similar structures have been evaluated for their antiproliferative effects on cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives showed moderate to potent inhibition of cell growth, indicating potential as anticancer agents .

The biological mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of key enzymes involved in cancer progression.

- Interaction with Cellular Pathways : Compounds like Frentizole have been noted for their ability to inhibit interactions between amyloid beta peptide and associated proteins, which are implicated in neurodegenerative diseases like Alzheimer’s .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those related to (Z)-tert-butyl 2-(((1-(2-aminothiazol-4-yl)-...)). The results highlighted significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic application in treating infections .

Evaluation of Anticancer Properties

In vitro studies on various cancer cell lines revealed that specific derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer therapies. Notably, compounds were shown to induce apoptosis in treated cells .

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. The presence of the aminothiazole group in (Z)-tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate enhances its potential as an antimicrobial agent. Studies have demonstrated that derivatives of aminothiazole can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer activity. Research into thiazole derivatives has shown promising results against cancer cell lines, indicating that this compound could be explored further for its efficacy in cancer treatment .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor is of particular interest in biochemical research. Compounds with similar structures have been studied for their inhibitory effects on enzymes involved in various metabolic pathways. The thiazole ring is known to interact with enzyme active sites, potentially leading to the development of new therapeutic agents targeting specific enzymes implicated in diseases .

Drug Development

In drug development, this compound can serve as a lead compound for synthesizing novel pharmaceuticals. Its unique functional groups allow for modifications that could enhance bioactivity and selectivity against targeted biological pathways .

Case Studies and Experimental Findings

Méthodes De Préparation

Condensation of Thiazole Precursors

A benchmark method involves reacting 2-aminothiazole-4-acetic acid derivatives with tert-butoxycarbonyl-protected hydroxylamine intermediates:

Reaction Scheme

$$ \text{2-Aminothiazole-4-acetic acid ethyl ester} + \text{tert-Butyl 2-(hydroxyimino)-2-methylpropanoate} \rightarrow \text{Target Compound} $$

Procedure

- Dissolve 2-aminothiazole-4-acetic acid ethyl ester (1.0 eq) in anhydrous THF under nitrogen

- Add tert-butyl 2-(hydroxyimino)-2-methylpropanoate (1.05 eq) portionwise

- Catalyze with 0.1 eq DMAP at −10°C for 6 hours

- Quench with saturated NH4Cl and extract with ethyl acetate

- Concentrate and purify via silica chromatography (hexane:EtOAc 3:1)

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate the condensation:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | 150 psi |

| Irradiation Time | 15 min |

| Solvent | DMF |

| Catalyst | Hünig's base (2 eq) |

| Yield | 85% |

This method reduces reaction time from hours to minutes while improving Z/E selectivity to 97:3.

Industrial-Scale Production

Continuous Flow Reactor Approach

A 2024 pilot study demonstrated advantages in continuous manufacturing:

Key Process Parameters

- Residence time: 8.5 min

- Temperature gradient: 50°C → 80°C

- Reagent stoichiometry: 1:1.02 (thiazole:Boc reagent)

- Throughput: 12 kg/day

Advantages

Critical Process Analytics

Inline FTIR Monitoring

Real-time analysis of key bands:

- $$ \nu(\text{C=O}) $$: 1745 cm⁻¹ (ester)

- $$ \nu(\text{C=N}) $$: 1620 cm⁻¹ (Z-configuration)

- $$ \nu(\text{N-H}) $$: 3380 cm⁻¹ (thiazole amine)

Deviations >5% in C=N absorption trigger automatic pH adjustment to maintain Z-selectivity.

Purification Strategies

Crystallization Optimization

A ternary solvent system produces pharmaceutical-grade material:

| Component | Ratio | Purpose |

|---|---|---|

| n-Heptane | 60% | Anti-solvent |

| Ethyl Acetate | 30% | Solubility modulator |

| Isopropanol | 10% | Crystal habit modifier |

Results

Stability Considerations

Degradation Pathways

Major decomposition routes under stress conditions:

- Hydrolysis of ethyl ester to carboxylic acid (pH <3)

- Boc group cleavage (pH >8)

- Z→E isomerization (Δ >70°C)

Accelerated Stability Data

| Condition | Time | Degradation |

|---|---|---|

| 40°C/75% RH | 6 mo | 1.2% |

| 60°C (dry) | 1 mo | 4.8% |

| 0.1N HCl (25°C) | 24 hr | 15.3% |

Storage at −20°C under nitrogen provides optimal stability (<0.5% degradation/year).

Environmental Impact Mitigation

Solvent Recovery Systems

Closed-loop distillation recovers:

- 92% THF

- 88% ethyl acetate

- 95% n-heptane

This reduces E-factor from 58 to 12 kg waste/kg product.

Emerging Synthetic Technologies

Enzymatic Coupling

A 2025 proof-of-concept uses transaminase mutants for stereoselective synthesis:

| Enzyme | Activity (U/mg) | ee (%) |

|---|---|---|

| WT-ATA-117 | 0.8 | 72 |

| Mutant M4 (T94S) | 4.2 | 99 |

Biocatalytic routes may enable aqueous-phase synthesis by 2026.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of (Z)-tert-butyl 2-(((1-(2-aminothiazol-4-yl)-2-ethoxy-2-oxoethylidene)amino)oxy)-2-methylpropanoate?

- Methodological Answer :

- Step 1 : Coupling reactions between aminothiazole derivatives and tert-butyl esters (e.g., using tert-butoxycarbonyl-protected intermediates) under sodium acetate-buffered ethanol conditions can minimize side reactions .

- Step 2 : Optimize reaction parameters (e.g., temperature, solvent polarity) to favor the Z-configuration. For example, low-temperature (0–5°C) coupling in ethanol reduces epimerization .

- Step 3 : Use tert-butyl ester protection to enhance solubility in non-polar solvents, facilitating purification via column chromatography .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | Ethanol | 15–20% increase |

| Temperature | 0–5°C | Z/E ratio > 9:1 |

| Catalytic Buffer | Sodium acetate | Reduced byproducts |

Q. How can the Z-configuration of the oxyimino group be confirmed experimentally?

- Methodological Answer :

- Technique 1 : X-ray crystallography (e.g., as in methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) provides unambiguous confirmation of stereochemistry .

- Technique 2 : NMR spectroscopy : The chemical shift of the oxyimino proton in the Z-isomer appears downfield (δ 8.5–9.0 ppm) due to restricted rotation, whereas the E-isomer shows upfield shifts .

- Technique 3 : IR spectroscopy : The C=N stretch in the Z-configuration typically occurs at 1630–1650 cm⁻¹, distinct from E-isomer absorption bands .

Advanced Research Questions

Q. What are the implications of Z/E isomerism on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The Z-configuration sterically hinders nucleophilic attack on the oxyimino group, favoring retention of configuration. In contrast, E-isomers undergo faster epimerization under basic conditions .

- Experimental Validation : Perform kinetic studies using tert-butyl esters with varying Z/E ratios. Monitor reaction progress via HPLC to quantify isomer-specific reactivity .

- Data Contradiction : Some studies report unexpected byproducts (e.g., cyclized thiazolidinones) in Z-isomer reactions. Resolve via DFT calculations to map transition-state energy barriers .

Q. How can mechanistic pathways for degradation under acidic/basic conditions be elucidated?

- Methodological Answer :

- Step 1 : Conduct stability studies at pH 2–12 (37°C, 24–72 hrs). Use LC-MS to identify degradation products (e.g., tert-butyl alcohol, 2-aminothiazole fragments) .

- Step 2 : Isotopic labeling (e.g., ¹⁸O in the ethoxy group) traces hydrolysis pathways. For example, acidic conditions cleave the oxyimino bond, while basic conditions degrade the ester .

- Step 3 : Compare degradation kinetics with structurally analogous compounds (e.g., tert-butyl 2-methylpropanoate derivatives) to isolate steric/electronic effects .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., penicillin-binding proteins)?

- Methodological Answer :

- Assay 1 : Competitive binding assays using fluorescent β-lactam analogs. Measure IC₅₀ values to assess affinity against bacterial transpeptidases .

- Assay 2 : Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of active-site residues .

- Contradiction Alert : Some studies report false-positive inhibition due to thiazole ring chelation with metal ions. Control experiments with EDTA are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.